molecular formula C18H20ClNO3 B2926268 2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide CAS No. 459185-97-8

2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide

Cat. No. B2926268
CAS RN: 459185-97-8
M. Wt: 333.81
InChI Key: PMDUJUHBMFDLNE-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide” is an amide with two phenoxy substituents. One of the phenoxy groups is substituted with a chlorine atom and two methyl groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, amides can generally be synthesized from carboxylic acids, acyl halides, and acid anhydrides .


Molecular Structure Analysis

The molecular structure of this compound would include an amide functional group, which consists of a carbonyl group (C=O) and an amine (NH2). The carbonyl carbon is also bonded to two phenoxy groups .


Chemical Reactions Analysis

Amides can undergo various reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines. They can also be reduced to amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of amides can vary. They generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Potential as Pesticides

Research has identified derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide as potential pesticides. X-ray powder diffraction characterized several derivatives, indicating the structural basis for their pesticidal activity. These compounds, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and related structures, have been explored for their utility in pest control applications, providing new diffraction data that supports their potential use as organic compounds in agricultural practices (Olszewska, Tarasiuk, & Pikus, 2009).

Structural and Molecular Docking Analysis

A synthesized derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been studied for its anticancer activity through in silico modeling, targeting the VEGFr receptor. This research highlights the structural analysis and potential biological activities of such compounds, providing insights into their interactions at the molecular level (Sharma et al., 2018).

Insect Growth Regulator Potential

Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been synthesized and evaluated as an insect growth regulator, demonstrating effectiveness against Galleria mellonella. This study emphasizes the compound's role in pest management, offering a potential alternative to commercial insect growth regulators with observed LC50 and LC90 values (Devi & Awasthi, 2022).

Organic Intermediates in Environmental Degradation

Studies on the degradation of related chlorophenoxyacetic acid compounds have identified organic intermediates, providing insights into the environmental fate and breakdown of these chemicals in advanced oxidation processes for wastewater treatment. Such research is crucial for understanding the environmental impact and degradation pathways of chlorophenoxyacetamides (Sun & Pignatello, 1993).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives of 2-(substituted phenoxy) acetamide have been developed and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. This research underscores the therapeutic potential of such compounds, highlighting the significance of chemical modification in enhancing biological activity (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-13-9-14(2)11-17(10-13)22-8-7-20-18(21)12-23-16-5-3-15(19)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDUJUHBMFDLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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